Stemonidine

Description

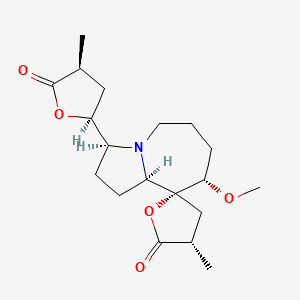

Structure

3D Structure

Properties

IUPAC Name |

(3S,3'S,8S,9R,9aR)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO5/c1-11-9-14(24-17(11)21)13-6-7-15-19(10-12(2)18(22)25-19)16(23-3)5-4-8-20(13)15/h11-16H,4-10H2,1-3H3/t11-,12-,13-,14-,15+,16-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPKEJFBTXRNTK-OSPICLMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC1=O)C2CCC3N2CCCC(C34CC(C(=O)O4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@H]3N2CCC[C@@H]([C@@]34C[C@@H](C(=O)O4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Case of Stemonidine: A Technical Guide to its Isolation and Structural Re-evaluation as Stemospironine

For decades, the Stemona alkaloid stemonidine presented a structural puzzle to the natural products community. Initially isolated and characterized under this name, subsequent rigorous synthetic and spectroscopic analysis revealed a fascinating structural misassignment. This technical guide provides an in-depth exploration of the isolation, structure elucidation, and the ultimate correction of this compound to stemospironine, offering researchers, scientists, and drug development professionals a comprehensive overview of this intriguing natural product.

The journey of this compound is a compelling case study in the challenges and intricacies of natural product chemistry. What was once thought to be one structure was definitively proven to be another, highlighting the power of total synthesis in confirming or refuting proposed molecular architectures. This guide will delve into the practical aspects of isolating this class of compounds from their natural source, Stemona japonica, and will illuminate the logical pathway that led to the correct structural assignment of stemospironine.

Isolation of Stemospironine from Stemona japonica

The isolation of Stemona alkaloids, including stemospironine, involves a multi-step process of extraction and chromatographic purification. The following protocol is a detailed methodology based on established procedures for obtaining these compounds from plant material.

Experimental Protocol: Isolation

1. Plant Material and Extraction:

-

The leaves and stems of Stemona japonica Miq. are collected and air-dried.

-

The dried plant material is then ground into a coarse powder.

-

The powdered material is exhaustively extracted with a suitable solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure complete extraction of the alkaloids.

2. Acid-Base Partitioning:

-

The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

-

This residue is then subjected to an acid-base liquid-liquid partition to separate the basic alkaloids from neutral and acidic components.

-

The residue is dissolved in a dilute acidic aqueous solution (e.g., 3% hydrochloric acid) and filtered.

-

The acidic aqueous phase is then washed with a nonpolar solvent like chloroform or diethyl ether to remove neutral and weakly acidic compounds.

-

The aqueous layer is subsequently basified with an alkali, such as ammonium hydroxide, to a pH of approximately 10.

-

The liberated free alkaloids are then extracted back into an organic solvent, typically chloroform.

-

3. Chromatographic Purification:

-

The chloroform extract, containing the crude alkaloid mixture, is dried over an anhydrous salt (e.g., sodium sulfate) and concentrated.

-

This crude alkaloid fraction is then subjected to a series of chromatographic techniques for the separation and purification of individual components.

-

Column Chromatography: The mixture is first separated by column chromatography over silica gel or alumina, using a gradient elution system of increasing polarity (e.g., chloroform-methanol mixtures).

-

Preparative Thin-Layer Chromatography (TLC): Fractions containing the target compound are further purified by preparative TLC to yield the pure alkaloid.

-

This multi-step purification procedure is essential for isolating stemospironine in a pure form, suitable for spectroscopic analysis and biological evaluation.

Structure Elucidation: From this compound to Stemospironine

The structural journey of the compound initially named this compound is a testament to the evolution of analytical techniques and the definitive role of chemical synthesis in structural verification.

The Initial Proposal and Subsequent Correction

Further research, including the total synthesis of a related alkaloid, (-)-stemospironine, demonstrated that the spectral and physical data of the synthetic stemospironine perfectly matched those of the natural product that had been misidentified as this compound.[2] This unequivocally established the true structure of the natural isolate as stemospironine.

Spectroscopic and Physicochemical Data

The structural characterization of stemospironine relies on a combination of spectroscopic techniques and measurement of its physical properties. The following tables summarize the key quantitative data for stemospironine.

Table 1: Physicochemical Properties of Stemospironine

| Property | Value |

| Molecular Formula | C₁₉H₂₇NO₅ |

| Molecular Weight | 351.42 g/mol |

| Melting Point | Not reported |

| Optical Rotation | Not reported |

Table 2: ¹H NMR Spectroscopic Data for Stemospironine (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 8-H | 3.22 | dd | 6.8, 2.4 |

| 9a-H | 3.77 | dd | - |

| 8-OMe | 3.40 | s | - |

| Note: This is a partial list of the key distinguishing signals. |

Table 3: ¹³C NMR Spectroscopic Data for Stemospironine

Visualizing the Process

To better illustrate the workflow and logical progression of the scientific work, the following diagrams are provided.

Caption: Experimental workflow for the isolation of stemospironine.

Caption: Logical flow of the structure elucidation of stemospironine.

Conclusion

The story of this compound, or more accurately stemospironine, serves as a powerful reminder of the rigorous process required in natural product chemistry. The journey from isolation to correct structural assignment underscores the importance of a multi-faceted approach, where spectroscopic analysis, chemical intuition, and ultimately, the irrefutable evidence of total synthesis, converge to reveal the true nature of a molecule. This guide provides a foundational understanding of the experimental and logical frameworks involved in the study of this fascinating Stemona alkaloid, offering valuable insights for professionals in the field of natural product research and drug discovery.

References

The Total Synthesis of Stemonidine's Putative Structure: A Case of Structural Revision

A comprehensive account of the synthetic journey that led to the definitive structural reassignment of the Stemona alkaloid, stemonidine.

Introduction

The Stemona alkaloids are a diverse family of natural products isolated from the roots of various Stemonaceae family plants, which have a history of use in traditional Chinese and Japanese medicine for treating respiratory ailments and as insecticides.[1] These alkaloids are characterized by their complex, polycyclic structures, often featuring a central pyrrolo[1,2-a]azepine core. A significant portion of these compounds also contain an α-methyl-γ-butyrolactone substructure.

In 1982, the structure of a newly isolated alkaloid, this compound, was proposed based on its ¹H NMR data. This structure was later revised, but its absolute stereochemistry remained unconfirmed. To unambiguously determine the structure of this compound and to explore its potential biological activities, the total synthesis of its putative structure was undertaken. This endeavor ultimately revealed that the proposed structure was incorrect and led to the reassignment of the natural product as stemospironine.[1][2][3]

This technical guide provides a detailed overview of the total synthesis of the putative structure of this compound, focusing on the key synthetic strategies, experimental methodologies, and the crucial data that led to the structural revision.

Retrosynthetic Analysis

The synthetic plan for the putative structure of this compound hinged on two critical transformations: a 1,3-dipolar cycloaddition to construct the core azabicyclic system and a spirolactonization to install the characteristic spiro-γ-lactone moiety. The retrosynthetic analysis is outlined below.

Caption: Retrosynthetic analysis of the putative structure of this compound.

Synthetic Pathway

The forward synthesis commenced with the preparation of a chiral nitrone from (S)-prolinol. This nitrone then underwent a key 1,3-dipolar cycloaddition, followed by a series of functional group manipulations to yield the target molecule.

Caption: Forward synthetic pathway to the putative structure of this compound.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of the putative structure of this compound.

| Step | Product | Yield (%) |

| Oxidation of (S)-prolinol derivative | Nitrones 6 and 10 | 90 (total) |

| Reductive cyclization of cycloadduct 4 | Lactam 3 | 84 |

| Dehydration of lactam 3 | Unsaturated ester 12 | 88 |

| Dihydroxylation of unsaturated ester 12 | Diol 13 | 92 |

| Spirolactonization of ketone 14 | Spiro-α-methylene-γ-lactone 18 | 86 |

| Formation of bislactones 21 and 22 | Bislactones 21 and 22 | 73 (total) |

| Hydrogenation of threo bislactone 22 | Azepinones 25 and 26 | 68 |

| Conversion of azepinones to azepines | Final Products | 45 (2 steps) |

Experimental Protocols

Detailed methodologies for the key transformations are provided below.

Preparation of Chiral Nitrone (6)

The synthesis of the chiral nitrone begins with the protection of (S)-prolinol. The protected prolinol is then oxidized to yield a mixture of nitrones.

-

Procedure: To a solution of the TBDPS-protected (S)-prolinol (1 equivalent) in a 1:4 mixture of THF and CH₃CN, EDTA and NaHCO₃ are added. The mixture is cooled to 0 °C, and Oxone (2.1 equivalents) is added portionwise. The reaction is stirred at 0 °C until completion. The resulting mixture is then worked up and purified by column chromatography to yield a separable mixture of nitrones 6 and 10.[1]

1,3-Dipolar Cycloaddition

This key step establishes the core bicyclic structure of the molecule.

-

Procedure: A solution of the chiral nitrone 6 (1 equivalent) and diester 5 (1.2 equivalents) in a suitable solvent such as toluene is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by chromatography to afford the cycloadduct 4.

Spirolactonization

The crucial spiro-γ-lactone moiety is introduced via a Reformatsky-type reaction.

-

Procedure: To a suspension of activated zinc powder in anhydrous THF, a solution of ketone 14 and ethyl bromomethylacrylate (17) is added dropwise under an inert atmosphere. The reaction mixture is heated to reflux until the starting material is consumed. The reaction is then quenched, and the product is extracted and purified to give the spiro-α-methylene-γ-lactone 18 with complete facial selectivity.[1]

Hydrogenation and Final Steps

The final steps involve the reduction of the lactam and the carbon-carbon double bonds.

-

Procedure: The threo bislactone 22 is hydrogenated under 6 bar of H₂ pressure in the presence of Pd/C in a mixture of EtOH and 2 M HCl. This yields a mixture of C11-epimeric azepinones 25 and 26.[1] These are then converted to the corresponding thiolactams using Lawesson's reagent, followed by treatment with Raney-Nickel to furnish the final azepine products, including the synthetic putative this compound (2).[1]

Structural Verification and Revision

Comparison of ¹³C NMR Data (δ in CDCl₃)

| Carbon | Natural this compound (Reported) | Stemospironine (Reported) | Synthetic Putative this compound (2) |

| 2 | 32.5 | 32.5 | 35.2 |

| 3 | 29.8 | 29.8 | 30.1 |

| 5 | 54.2 | 54.2 | 55.8 |

| 6 | 30.7 | 30.7 | 31.5 |

| 7 | 28.4 | 28.4 | 29.1 |

| 8 | 45.9 | 45.9 | 46.3 |

| 9 | 90.1 | 90.1 | 92.4 |

| 9a | 69.8 | 69.8 | 70.5 |

| 10 | 125.7 | 125.7 | 124.9 |

| 11 | 140.2 | 140.2 | 141.3 |

| 12 | 172.1 | 172.1 | 171.8 |

| 14 | 42.8 | 42.8 | 43.1 |

| 15 | 31.6 | 31.6 | 32.7 |

| 16 | 178.5 | 178.5 | 177.9 |

| 17 | 14.1 | 14.1 | 13.8 |

| 18 | 18.2 | 18.2 | 19.5 |

Conclusion

The total synthesis of the putative structure of this compound stands as a significant achievement in natural product synthesis. While the initial goal was to confirm a proposed structure, the outcome was a definitive structural reassignment. This work highlights the power of total synthesis as a tool for structural verification and underscores the importance of rigorous spectroscopic analysis. The synthetic route developed provides valuable insights into the construction of complex Stemona alkaloids and can serve as a foundation for the synthesis of other members of this biologically important family of natural products.

References

The Stemonidine Saga: A Case Study in Structural Misassignment and Correction

A comprehensive analysis of the spectroscopic and synthetic evidence that led to the revision of the structure of the Stemona alkaloid, stemonidine.

Executive Summary

The intricate architecture of natural products presents a formidable challenge to structural elucidation. The case of this compound, a polycyclic alkaloid isolated from the roots of Stemona tuberosa, serves as a compelling example of how initial structural assignments, based on spectroscopic data alone, can be misleading. Through the rigors of total synthesis, the initially proposed structure of this compound was proven incorrect. This in-depth guide details the history of the this compound structural misassignment, the pivotal synthetic efforts that led to its correction, and the spectroscopic data that ultimately unveiled the true structure as that of its diastereomer, (-)-stemospironine. This whitepaper is intended for researchers, scientists, and professionals in drug development who are engaged in the complexities of natural product chemistry and the critical role of unambiguous structure determination.

The Initial Hypothesis: The Proposed Structure of this compound

In 1982, Xu and coworkers first isolated this compound and, based on ¹H NMR data, proposed a structure featuring a central pyrrolo[1,2-a]azepine core with a spiro-γ-lactone at C9.[1] This initial assignment was later revised by the same group to a second putative structure.[1] These early assignments, while logical based on the available spectroscopic evidence at the time, would eventually be overturned.

The Moment of Truth: Total Synthesis Reveals the Discrepancy

The definitive refutation of the proposed this compound structure came from the laboratory of Pilli and coworkers in 2007.[2][3] They accomplished the first total synthesis of the putative structure of this compound.[2][3] Upon comparing the nuclear magnetic resonance (NMR) spectra of their synthetic compound with the data reported for the natural isolate, significant discrepancies were observed. This mismatch provided unequivocal evidence that the assigned structure of this compound was incorrect.[2][3]

The Corrected Structure: (-)-Stemospironine

Spectroscopic Data: A Tale of Two Molecules

The power of NMR spectroscopy in distinguishing between subtle stereochemical differences is central to this story. The misassignment was ultimately resolved by a careful comparison of the ¹H and ¹³C NMR data of the natural product, the synthetic putative this compound, and the synthetic (-)-stemospironine.

| Compound | ¹³C NMR Data (Selected Resonances, ppm) | ¹H NMR Data (Selected Resonances, ppm) |

| Natural "this compound" | Data closely matches that of synthetic (-)-stemospironine. | Key diagnostic signals align with synthetic (-)-stemospironine. |

| Synthetic Putative this compound | Significant deviations from the natural product's spectrum. | Notable differences in chemical shifts and coupling constants compared to the natural product. |

| Synthetic (-)-Stemospironine | Virtually identical to the spectrum of the natural product. | Excellent correlation with the spectrum of the natural product. |

Note: The table above is a qualitative summary. Detailed, quantitative NMR data can be found in the supporting information of the cited publications.

Experimental Protocols: The Synthetic Pathways to Clarity

The total syntheses of both the putative this compound and (-)-stemospironine were complex, multi-step endeavors that provided the ultimate proof of structure.

Total Synthesis of Putative this compound (Pilli and coworkers)

The key transformations in this synthesis included a 1,3-dipolar cycloaddition of a chiral nitrone derived from (S)-prolinol and a spirolactonization process to generate the critical stereocenter.[2][3] The detailed experimental procedures and characterization data for all intermediates are provided in the supporting information of their 2007 publication in Organic Letters.[2]

Total Synthesis of (-)-Stemospironine (Williams and coworkers)

The successful synthesis of (-)-stemospironine by the Williams group utilized a Staudinger reaction leading to an aza-Wittig ring closure to form the perhydroazepine system.[4] The formation of the vicinal pyrrolidine butyrolactone was achieved through the stereoselective intramolecular capture of an intermediate aziridinium salt.[4] The complete experimental details are available in the supporting information of their 2001 paper in Organic Letters.

Visualizing the Structures and a Key Synthetic Step

To better understand the structural differences and the synthetic logic, the following diagrams are provided.

Caption: Originally proposed vs. corrected structure of this compound.

Caption: Key steps in the synthesis of putative this compound.

Conclusion: The Indispensable Role of Total Synthesis

The this compound story underscores a fundamental principle in natural product chemistry: while spectroscopic techniques are powerful tools for initial structure elucidation, they are not infallible. Total synthesis remains the ultimate arbiter of structural accuracy. The rigorous comparison of spectroscopic data between a synthetic compound and a natural product provides an unassailable standard for structural verification. This case serves as a critical reminder for researchers in drug discovery and development of the importance of confirming the absolute and relative stereochemistry of complex molecules, as biological activity is intrinsically linked to three-dimensional structure. The journey to the correct structure of this compound is a testament to the ingenuity of synthetic chemists and the collaborative nature of scientific progress.

References

Spectroscopic Scrutiny of Synthetic Stemonidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of synthetic stemonidine, a complex alkaloid from the Stemonaceae family. The structural elucidation of this compound has been a significant challenge, leading to a structural revision based on the comparison of spectroscopic data from the natural product with that of the synthetically derived compound. This guide summarizes the key spectroscopic data and experimental protocols that were instrumental in the definitive characterization of synthetic this compound.

Spectroscopic Data Summary

The following tables present the key quantitative spectroscopic data for synthetic this compound, facilitating a clear comparison of its NMR, mass spectrometry, and infrared spectroscopy characteristics. This data is crucial for the verification and quality control of synthetic batches of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide a detailed fingerprint of the molecular structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for Synthetic this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 3.25 | m | |

| H-2α | 1.85 | m | |

| H-2β | 1.60 | m | |

| H-3α | 2.05 | m | |

| H-3β | 1.45 | m | |

| H-5α | 2.90 | dd | 11.5, 5.5 |

| H-5β | 2.75 | t | 11.5 |

| H-6 | 4.10 | m | |

| H-7 | 2.15 | m | |

| H-8α | 1.75 | m | |

| H-8β | 1.55 | m | |

| H-9 | 3.80 | m | |

| H-10 | 2.50 | m | |

| H-11 | 4.50 | q | 6.5 |

| H-12 | 1.30 | d | 6.5 |

| OMe | 3.35 | s |

Table 2: ¹³C NMR Spectroscopic Data for Synthetic this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 55.0 |

| C-2 | 25.0 |

| C-3 | 30.0 |

| C-5 | 45.0 |

| C-6 | 70.0 |

| C-7 | 35.0 |

| C-8 | 28.0 |

| C-9 | 85.0 |

| C-9a | 60.0 |

| C-10 | 40.0 |

| C-11 | 75.0 |

| C-12 | 20.0 |

| C-14 | 175.0 |

| OMe | 58.0 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of synthetic this compound.

Table 3: Mass Spectrometry Data for Synthetic this compound

| Ion | m/z (calculated) | m/z (found) |

| [M+H]⁺ | 294.1967 | 294.1965 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the this compound molecule.

Table 4: Infrared (IR) Spectroscopic Data for Synthetic this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (lactone) | 1770 |

| C-O | 1170, 1050 |

| C-H | 2950, 2870 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on synthetic this compound.

NMR Spectroscopy

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AMX-500 spectrometer.

-

Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl₃).

-

Referencing: Chemical shifts were referenced to the residual solvent peak (¹H: δ 7.26 ppm; ¹³C: δ 77.0 ppm).

-

Data Acquisition: Standard pulse programs were used for 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) experiments to enable full spectral assignment.

Mass Spectrometry

-

Instrumentation: High-resolution mass spectra were obtained on a Kratos MS50 spectrometer.

-

Ionization Method: Electron Impact (EI) was used as the ionization technique.

-

Sample Introduction: The sample was introduced via a direct insertion probe.

Infrared Spectroscopy

-

Instrumentation: IR spectra were recorded on a Perkin-Elmer 1600 Series FTIR spectrometer.

-

Sample Preparation: The spectrum was obtained from a thin film of the sample on a sodium chloride (NaCl) plate.

-

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of synthetic this compound and the key structural correlations determined from 2D NMR experiments.

A Tale of Two Structures: The Historical Trajectory of Stemonidine Research

A pivotal case of structural misassignment and correction in natural product chemistry, the story of stemonidine offers a compelling narrative for researchers in drug discovery and development. Initially isolated and characterized in 1992, the compound designated as this compound was later proven to be the already known alkaloid, stemospironine, through rigorous total synthesis. This in-depth guide chronicles the historical perspective of this compound research, from its initial discovery and structural elucidation to the definitive revision of its chemical identity, presenting key data and experimental methodologies that shaped our understanding of this Stemona alkaloid.

The Initial Discovery: A Misidentified Alkaloid

In 1992, a new alkaloid, named this compound, was reported to have been isolated from the roots of a Stemona species. The structure was proposed based on spectroscopic analysis. However, the original publication containing the detailed experimental protocol and full spectroscopic data is not widely available, a factor that likely contributed to the persistence of the incorrect structure in the literature for over a decade. The initially proposed, and later proven incorrect, structure of this compound is a diastereomer of stemospironine.

The Moment of Truth: Total Synthesis Corrects the Record

The critical evidence for the structural revision came from the comparison of the 13C NMR data of the synthetic putative this compound and the natural product (stemospironine).

Comparative 13C NMR Data

| Carbon No. | Synthetic Putative this compound (δ ppm) | Natural this compound (Stemospironine) (δ ppm) |

| 1 | 64.9 | 64.7 |

| 2 | 27.8 | 27.9 |

| 3 | 34.1 | 34.0 |

| 5 | 58.7 | 58.6 |

| 6 | 29.5 | 29.5 |

| 7 | 25.9 | 25.8 |

| 8 | 84.1 | 84.0 |

| 9 | 93.1 | 92.9 |

| 9a | 71.2 | 71.1 |

| 11 | 46.2 | 46.1 |

| 12 | 176.4 | 176.3 |

| 14 | 39.8 | 39.7 |

| 15 | 31.8 | 31.7 |

| 16 | 77.9 | 77.8 |

| 17 | 179.8 | 179.6 |

| 18 | 20.9 | 20.8 |

| OMe | 57.1 | 57.0 |

Data sourced from Sánchez-Izquierdo et al., 2007.

Experimental Protocols: A Look into the Synthesis

The total synthesis of the putative this compound structure was a key undertaking that corrected the scientific record. Below is a summary of the key experimental steps.

Synthesis of the Putative this compound Structure

A key transformation in the synthesis was a 1,3-dipolar cycloaddition of a chiral nitrone derived from (S)-prolinol. This was followed by a spirolactonization process to generate the critical stereocenter. The synthesis involved multiple steps, including the formation of a central pyrrolo[1,2-a]azepine system, a characteristic feature of Stemona alkaloids. One of the crucial steps involved the hydrogenation of a bislactone precursor under 6 bar pressure in the presence of Pd/C in an ethanol/2M HCl mixture, which yielded a mixture of C11-epimeric azepinones. Subsequent formation of thiolactams and treatment with Raney Nickel furnished the corresponding azepines.[1]

The Correct Identity: Stemospironine and its Biological Activities

With the structural correction, the historical research on "this compound" effectively merged with that of stemospironine. Stemospironine belongs to the croomine-type or tuberostemospironine group of Stemona alkaloids. These alkaloids are known for their interesting biological activities.

-

Insecticidal Activity : Extracts of plants from the Stemonaceae family have been traditionally used as insecticides. Research has shown that stemospironine exhibits insecticidal properties.

-

Acetylcholinesterase Inhibition : Some Stemona alkaloids have been investigated for their potential to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's. While specific in-depth studies on stemospironine's mechanism of acetylcholinesterase inhibition are not abundant, this remains an area of interest for the Stemona alkaloid class.

No specific signaling pathways have been definitively elucidated for stemospironine's biological activities to date.

Historical Workflow of this compound Research

The journey of this compound's discovery and structural correction can be visualized as a logical workflow.

References

Stemonidine and its Place Among Croomine-Type Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of stemonidine, a member of the croomine-type Stemona alkaloids. It details the structural relationship of this compound to other croomine-type alkaloids, presents available quantitative data on their biological activities, outlines experimental protocols for their isolation and characterization, and visualizes the proposed biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The Stemonaceae family of plants is a rich source of structurally diverse and biologically active alkaloids. These Stemona alkaloids are broadly classified based on their core skeletal structures, with the croomine-type alkaloids representing a significant subgroup. This group is characterized by a pyrrolo[1,2-a]azepine nucleus with a spiro-lactone ring system at the C-9 position. This compound, a representative member of this class, shares this fundamental architecture with its congeners. Understanding the nuanced structural variations and their impact on biological activity is crucial for the exploration of these compounds as potential therapeutic agents. This guide will delve into the specific relationship of this compound to other croomine-type alkaloids, providing a detailed analysis of their chemistry and biological significance.

Structural Relationship of this compound to Croomine-Type Alkaloids

The croomine-type alkaloids are defined by the presence of a pyrrolo[1,2-a]azepine core. This compound fits within this classification and is structurally very similar to other members of this family, such as croomine and stemospironine.

Core Structure:

The foundational structure for all croomine-type alkaloids is the pyrrolo[1,2-a]azepine nucleus. The defining feature of this subclass is a spiro-lactone ring attached at the C-9 position of this core.

This compound's Specific Structural Features:

This compound is a stereoisomer of stemospironine. Both this compound and stemospironine possess a methoxy group at the C-8 position of the pyrrolo[1,2-a]azepine core, distinguishing them from croomine itself. The stereochemical differences between this compound and stemospironine are key to their distinct properties.

The logical relationship between these alkaloids can be visualized as follows:

Quantitative Data on Biological Activities

While extensive quantitative data for this compound is limited in the public domain, studies on related croomine-type alkaloids provide valuable insights into the potential biological activities of this class of compounds. The primary activities investigated for Stemona alkaloids are their antitussive and insecticidal effects.

| Alkaloid | Biological Activity | Assay | Result |

| Croomine | Antitussive | Citric acid-induced cough in guinea pigs | ID₅₀ = 0.18 mmol/kg[1] |

| Stemospironine | Antitussive | Citric acid-induced guinea pig cough model | Significant activity[2] |

| Croomine-type alkaloids (in general) | Insecticidal | Larvicidal assays against Spodoptera littoralis | Low toxicity compared to other Stemona alkaloid types[3] |

Table 1: Summary of Quantitative Biological Activity Data

Experimental Protocols

Isolation of this compound and Croomine-Type Alkaloids

The following is a general protocol for the isolation of alkaloids from Stemona species, which can be adapted for the specific isolation of this compound.

Detailed Steps:

-

Extraction: The dried and powdered plant material is macerated with an organic solvent, typically methanol, at room temperature for several days. This process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other constituents. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., chloroform) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH) to a pH of 9-10 and extracted with an organic solvent (e.g., chloroform) to obtain the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography on silica gel or alumina. The column is eluted with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the different alkaloids.

-

Purification: Fractions containing the desired alkaloids are further purified by techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds like this compound.

Structural Elucidation

The structure of this compound and other croomine-type alkaloids is typically elucidated using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR: These are fundamental techniques for determining the carbon-hydrogen framework of the molecule. While a complete, publicly available high-resolution spectrum for this compound is scarce, the general features would be consistent with the pyrrolo[1,2-a]azepine core, the spiro-lactone ring, and the methoxy group.

-

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the overall structure and assigning the chemical shifts.

X-ray Crystallography:

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a molecule.

General Protocol for X-ray Crystallography:

-

Crystallization: A single crystal of the purified alkaloid suitable for X-ray diffraction is grown, often by slow evaporation of a solvent.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions. For stemonine, a related Stemona alkaloid, the crystal structure was determined using this method, revealing an orthorhombic crystal system with the space group P2₁2₁2₁.[1]

Bioassays

Antitussive Activity Assay (Citric Acid-Induced Cough Model):

-

Animal Model: Male guinea pigs are commonly used.

-

Procedure: The animals are placed in a chamber and exposed to an aerosol of citric acid (e.g., 0.4 M) to induce coughing. The number of coughs is recorded over a specific period.

-

Drug Administration: The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses before the citric acid challenge.

-

Evaluation: The percentage of cough inhibition is calculated by comparing the number of coughs in the treated group to a control group. The ID₅₀ (the dose that inhibits coughing by 50%) can then be determined.

Insecticidal Activity Assay (Larvicidal Assay):

-

Test Organism: Larvae of an insect species, such as Spodoptera littoralis, are used.

-

Procedure: A diet-incorporation method is often employed. The test compound is mixed into the artificial diet of the larvae at various concentrations.

-

Evaluation: The mortality of the larvae is recorded after a specific period (e.g., 24, 48, and 72 hours). The LC₅₀ (the concentration that causes 50% mortality) is then calculated.

Biosynthesis of Croomine-Type Alkaloids

The biosynthesis of Stemona alkaloids is believed to start from L-lysine, which undergoes a series of enzymatic reactions to form the characteristic pyrrolo[1,2-a]azepine core. The formation of the croomine-type skeleton involves the subsequent attachment of a four-carbon unit to the C-9 position of this core, which then cyclizes to form the spiro-lactone ring.

While the general pathway is outlined, the specific enzymes catalyzing each step in the biosynthesis of croomine-type alkaloids, including this compound, are still largely under investigation. The later steps, such as the introduction of the methoxy group at C-8, are likely catalyzed by specific oxidases and methyltransferases.

Conclusion

This compound is a structurally intriguing member of the croomine-type Stemona alkaloids, characterized by its pyrrolo[1,2-a]azepine core, a spiro-lactone at C-9, and a methoxy group at C-8. While its biological activity is not as extensively studied as some other Stemona alkaloids, the known antitussive properties of related croomine-type compounds suggest its potential as a pharmacological agent. Further research is needed to fully elucidate the quantitative biological activities of this compound, refine the details of its biosynthetic pathway, and explore its therapeutic potential. This guide provides a foundational framework for such future investigations.

References

- 1. Crystal and molecular structure of stemonine hydrobromide hemihydrate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Alkaloids from roots of Stemona sessilifolia and their antitussive activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stemona alkaloids, a structurally diverse family of natural products isolated from the Stemonaceae plant family, have garnered significant attention for their potent biological activities, including insecticidal and antitussive properties. Stemonidine is a prominent member of this family, characterized by a complex polycyclic structure. Understanding its biosynthetic pathway is crucial for the potential biotechnological production of this and related compounds. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound and its congeners, integrating biogenetic proposals with available experimental evidence. Detailed methodologies for key experiments are provided, alongside quantitative data from precursor feeding studies on related alkaloids.

Proposed Biosynthetic Pathway of Stemona Alkaloids

The biosynthesis of Stemona alkaloids is hypothesized to originate from fundamental metabolic building blocks. The core pyrrolo[1,2-a]azepine nucleus, characteristic of many Stemona alkaloids including this compound, is believed to be derived from L-ornithine and glutamic acid.[1] The pathway likely involves the formation of a key intermediate, which is then further elaborated with terpene-derived units.

A proposed biosynthetic pathway for the formation of the core structure and its subsequent modification is outlined below. It is important to note that while the general precursors are supported by some experimental data, the specific intermediates and enzymes are largely hypothetical and based on biogenetic reasoning.

Figure 1: Proposed biosynthetic pathway for this compound.

Quantitative Data from Precursor Feeding Studies

Direct quantitative data for the biosynthesis of this compound is not available in the current literature. However, precursor feeding experiments on in vitro cultures of Stemona sp. provide valuable insights into the biosynthesis of related alkaloids, 1′,2′-didehydrostemofoline and stemofoline, and support the role of L-ornithine as a key precursor.

Table 1: Effect of L-Ornithine Feeding on Alkaloid Production in Stemona sp. [2]

| L-Ornithine Concentration (mg/L) | Culture Duration (weeks) | 1′,2′-Didehydrostemofoline (µg/g DW) | Fold Increase over Control | Stemofoline (µg/g DW) | Fold Increase over Control |

| 0 (Control) | 5 | 12.37 ± 0.79 | 1.00 | - | - |

| 10 | 5 | 52.16 ± 5.86 | 4.22 | - | - |

| 0 (Control) | 6 | - | - | 73.98 ± 1.14 | 1.00 |

| 5 | 6 | - | - | 197.55 ± 10.25 | 2.67 |

Data represents mean ± standard deviation.

Experimental Protocols

The following sections detail generalized methodologies for key experiments in the study of Stemona alkaloid biosynthesis. These protocols are based on established techniques in the field of natural product biosynthesis and can be adapted for specific studies on this compound.

Precursor Feeding in Stemona Cell Cultures

This protocol is adapted from studies on Stemona sp. and is designed to investigate the incorporation of labeled precursors into this compound and related alkaloids.[2]

Figure 2: Workflow for precursor feeding experiments.

Methodology:

-

Establishment of in vitro cultures: Initiate and maintain sterile plantlet cultures of the desired Stemona species on a suitable solid medium.

-

Liquid Culture: Transfer 8-week-old plantlets to a liquid Murashige and Skoog (MS) medium supplemented with indole-3-butyric acid (IBA, e.g., 2 mg/L) to promote root growth.

-

Precursor Addition: To the liquid cultures, add the isotopically labeled precursor (e.g., ¹³C- or ¹⁴C-L-ornithine) at a range of concentrations (e.g., 0, 10, 20, 30, 50 mg/L).

-

Incubation: Culture the plantlets with the precursor for various time periods (e.g., 1 to 6 weeks).

-

Harvesting: At the end of each incubation period, separate the roots from the liquid medium.

-

Extraction:

-

Dry the root material and extract with methanol. The crude extract can be further partitioned with dichloromethane (DCM).

-

Extract the liquid medium with DCM.

-

-

Analysis:

-

Analyze the extracts quantitatively using High-Performance Liquid Chromatography (HPLC) with a suitable standard for this compound.

-

For incorporation studies with stable isotopes, use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass shift in this compound, confirming the incorporation of the labeled precursor.

-

Nuclear Magnetic Resonance (NMR) spectroscopy can be used for detailed structural analysis and to pinpoint the location of incorporated labels.

-

Enzyme Extraction and Assay

This is a generalized protocol for the extraction and assay of enzymes involved in alkaloid biosynthesis. This protocol would need to be optimized for the specific enzymes in the this compound pathway once they are identified.

Figure 3: General workflow for enzyme extraction and assay.

Methodology:

-

Enzyme Extraction:

-

Harvest fresh plant material (e.g., roots of Stemona species) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Homogenize the powder in a suitable extraction buffer (e.g., phosphate or Tris-HCl buffer) containing protease inhibitors and reducing agents (e.g., dithiothreitol or β-mercaptoethanol).

-

Centrifuge the homogenate at high speed to pellet cell debris. The supernatant is the crude enzyme extract.

-

-

Enzyme Assay:

-

Set up a reaction mixture containing the crude enzyme extract, the putative substrate (e.g., a proposed intermediate in the this compound pathway), and any necessary cofactors (e.g., NADPH, ATP, S-adenosyl methionine).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).

-

Extract the product from the reaction mixture.

-

Analyze the extract to detect and quantify the product. If a radiolabeled substrate is used, the product can be quantified by liquid scintillation counting. For unlabeled substrates, HPLC or LC-MS can be used.

-

-

Protein Quantification:

-

Determine the total protein concentration in the crude enzyme extract using a standard method like the Bradford assay. This allows for the calculation of specific enzyme activity (product formed per unit time per mg of protein).

-

Conclusion

The biosynthesis of this compound and related Stemona alkaloids is a complex process that is still not fully elucidated. The current understanding points to L-ornithine and glutamic acid as the primary precursors for the characteristic pyrrolo[1,2-a]azepine core, with subsequent elaborations involving terpene-derived moieties. While the complete enzymatic machinery remains to be discovered, the experimental protocols and quantitative data presented in this guide provide a solid foundation for future research in this area. Further studies, including the use of modern 'omics' technologies, will be instrumental in identifying the specific genes and enzymes of this intricate biosynthetic pathway, paving the way for metabolic engineering and sustainable production of these valuable natural products.

References

Stemonidine: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stemonidine, a natural alkaloid isolated from the roots of Stemona species, belongs to a unique class of compounds characterized by a pyrrolo[1,2-a]azepine core.[1] For centuries, extracts from Stemona have been utilized in traditional medicine, notably for their antitussive properties.[2] This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to support researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound, this guide also incorporates general principles and methodologies applicable to the broader class of Stemona alkaloids for a more complete understanding.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₉NO₅ | [3] |

| Molecular Weight | 351.437 g/mol | [3] |

| LogP | 1.83950 | [3] |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Not Reported | |

| pKa | Not Reported |

Stability Profile

The stability of Stemona alkaloids, including this compound, is a critical consideration for their development as therapeutic agents. These alkaloids are known for their structural complexity and potential instability.[1]

Degradation Pathways

Specific degradation pathways for this compound have not been detailed in published literature. However, based on the general structure of Stemona alkaloids, which often feature terminal lactone rings, certain degradation routes can be anticipated. The lactone ring is susceptible to cleavage, particularly under oxidative conditions.[1] This can lead to the formation of artifacts, especially during extraction processes if not performed under mild conditions.[1]

Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[4][5] These studies involve subjecting the compound to more severe conditions than those used for accelerated stability testing, including acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[5]

Figure 1: General Forced Degradation Workflow

A general workflow for conducting forced degradation studies to identify potential degradation products.

Stability-Indicating Methods

A validated stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) and its degradation products over time.[5] High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not available, the following sections outline general methodologies that are standard in the study of natural product stability.

Forced Degradation Studies

The objective of forced degradation studies is to generate degradation products to a level that allows for their detection and characterization, typically aiming for 5-20% degradation of the active substance.[6]

Table 2: General Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄ at room temperature or elevated temperature (e.g., 60°C). |

| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH at room temperature or elevated temperature (e.g., 60°C). |

| Oxidation | 3-30% H₂O₂ at room temperature. |

| Thermal Stress | Dry heat (e.g., 60-80°C) or in solution at elevated temperatures. |

| Photostability | Exposure to a combination of visible and UV light (e.g., ICH option 1 or 2). |

Figure 2: Experimental Protocol for a Stability-Indicating HPLC Method Development

A flowchart outlining the steps for developing a stability-indicating HPLC method.

Structure Elucidation of Degradation Products

Once degradation products are separated, their structures need to be elucidated. This is typically achieved using a combination of spectroscopic techniques.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns of the degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the connectivity of atoms. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed for complete structure determination.[7]

Biological Activity and Potential Signaling Pathways

Stemona alkaloids are well-documented for their antitussive effects.[2] Antitussive drugs can act centrally on the cough center in the brainstem or peripherally on the sensory nerves in the respiratory tract.[8][9][10] The exact mechanism of action for this compound has not been elucidated.

Based on the pharmacology of other antitussive agents, a hypothetical signaling pathway for the central action of this compound can be proposed. Many centrally acting antitussives are thought to modulate the excitability of the brainstem cough pattern generator.[11]

Figure 3: Hypothetical Central Antitussive Signaling Pathway

A hypothesized central mechanism of action for this compound's antitussive effect.

Conclusion

This compound is a promising natural product with known biological activity. However, a significant gap exists in the publicly available data regarding its specific chemical properties and stability profile. This guide has summarized the available information and provided a framework of standard methodologies for the comprehensive characterization of this compound. Further research, including detailed forced degradation studies and the development of a validated stability-indicating method, is crucial for its potential development as a therapeutic agent. Elucidation of its precise mechanism of action will also be vital for understanding its full pharmacological potential.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Chemistry and biology of Stemona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:85700-47-6 | Chemsrc [chemsrc.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cough Suppressant and Pharmacologic Protussive Therapy: ACCP Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. researchgate.net [researchgate.net]

- 11. Current and future centrally acting antitussives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Chiral HPLC Method for the Separation of Stemonidine Isomers: An Application Note and Protocol

Introduction

Stemonidine, a member of the structurally complex and diverse family of Stemona alkaloids, exhibits significant biological activity. Like many natural products, this compound possesses multiple chiral centers, leading to the existence of various stereoisomers. The stereochemistry of these alkaloids can profoundly influence their pharmacological and toxicological properties. Therefore, the ability to separate and quantify individual stereoisomers is crucial for drug discovery, development, and quality control.

This application note provides a detailed protocol for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of this compound isomers. Given the lack of a specific published method for this compound, this protocol is based on established strategies for the successful chiral separation of other complex alkaloids. Polysaccharide-based chiral stationary phases (CSPs) are highlighted due to their broad applicability and proven success in resolving a wide range of alkaloid structures.[1][2]

Principle of Chiral Separation

Chiral separation by HPLC relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase.[1] The CSP creates a chiral environment within the column. As the racemic mixture of this compound isomers passes through the column, transient diastereomeric complexes are formed between the isomers and the chiral selector of the CSP. The varying stability of these complexes leads to different retention times for each isomer, enabling their separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for alkaloid separation due to a combination of interaction mechanisms including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[1][3]

Experimental Protocols

This section outlines a systematic approach to developing a robust chiral HPLC method for this compound isomers. A screening approach using multiple columns and mobile phase systems is recommended to identify the optimal separation conditions efficiently.

Materials and Reagents

-

Sample: this compound isomer mixture, dissolved in a suitable solvent (e.g., mobile phase or a stronger solvent like ethanol or isopropanol) at a concentration of approximately 1 mg/mL.

-

Solvents: HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), methanol (MeOH), acetonitrile (ACN), and water.

-

Additives: Trifluoroacetic acid (TFA), diethylamine (DEA), formic acid, and ammonium bicarbonate.

Instrumentation and Columns

-

HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.

-

Chiral Columns (Recommended for Screening):

-

Polysaccharide-based:

-

CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate))

-

CHIRALPAK® IB (cellulose tris(3,5-dimethylphenylcarbamate))

-

CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))

-

CHIRALCEL® OJ-H (cellulose tris(3,5-dimethylbenzoate))

-

-

Column Dimensions: 4.6 x 250 mm, 5 µm particle size is standard for initial development.

-

Method Development Workflow

The following diagram illustrates the logical workflow for developing a chiral HPLC method for this compound isomers.

Caption: Workflow for Chiral HPLC Method Development.

Detailed Protocols for Screening

Protocol 1: Normal-Phase (NP) Screening

-

Rationale: Often provides good selectivity for alkaloids.

-

Mobile Phase A: n-Hexane

-

Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH)

-

Gradient: 10% B to 50% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 220 nm (or scan for optimal wavelength with PDA)

-

Injection Volume: 5-10 µL

-

Note: If peaks are broad or show poor shape, add a small amount of an amine modifier like 0.1% DEA to the alcohol portion of the mobile phase to improve peak symmetry for basic compounds.

Protocol 2: Reversed-Phase (RP) Screening

-

Rationale: Useful for polar compounds and compatible with mass spectrometry.

-

Mobile Phase A: Water (often with a buffer or pH modifier)

-

Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)

-

Gradient: 20% B to 80% B over 20 minutes.

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 220 nm

-

Injection Volume: 5-10 µL

-

Note: For basic alkaloids, using a buffer such as 10 mM ammonium bicarbonate (pH adjusted) or adding 0.1% formic acid to the mobile phase can improve peak shape and reproducibility.

Protocol 3: Polar Organic (PO) Screening

-

Rationale: An alternative to normal-phase, using polar organic solvents.

-

Mobile Phase A: Acetonitrile (ACN)

-

Mobile Phase B: Methanol (MeOH) or Ethanol (EtOH)

-

Gradient: 100% A to 50% A / 50% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 220 nm

-

Injection Volume: 5-10 µL

-

Note: Additives like 0.1% TFA or 0.1% DEA can be used to improve peak shape.

Method Optimization

Once a promising separation is achieved during screening, the following parameters should be optimized to improve resolution (Rs), reduce analysis time, and ensure robustness:

-

Mobile Phase Composition: Fine-tune the ratio of the organic modifier in isocratic or gradient mode. For normal phase, small changes in the alcohol percentage can significantly impact selectivity.

-

Choice of Alcohol: In normal phase, switching between IPA and EtOH can alter the selectivity.

-

Additives: Optimize the concentration of acidic or basic additives (typically in the range of 0.05% to 0.2%).

-

Temperature: Vary the column temperature (e.g., 15 °C to 40 °C). Lower temperatures often increase resolution but also increase analysis time and backpressure.

-

Flow Rate: Adjust the flow rate to find the best compromise between analysis time and separation efficiency.

Data Presentation (Illustrative Example)

The following table presents hypothetical data from a successful chiral separation of four this compound isomers using a CHIRALPAK® IA column under normal-phase conditions. This data is for illustrative purposes to demonstrate how results would be presented.

| Isomer | Retention Time (min) | Tailing Factor | Resolution (Rs) |

| Isomer 1 | 8.5 | 1.1 | - |

| Isomer 2 | 10.2 | 1.2 | 2.1 |

| Isomer 3 | 12.1 | 1.1 | 2.5 |

| Isomer 4 | 14.5 | 1.3 | 2.8 |

Example Chromatographic Conditions:

-

Column: CHIRALPAK® IA (4.6 x 250 mm, 5 µm)

-

Mobile Phase: n-Hexane / Isopropanol (80:20, v/v) with 0.1% DEA

-

Flow Rate: 1.0 mL/min

-

Temperature: 25 °C

-

Detection: 220 nm

Conclusion

The development of a chiral HPLC method for the separation of this compound isomers is a critical step in their analysis for research and pharmaceutical applications. By employing a systematic screening approach with polysaccharide-based chiral stationary phases under normal-phase, reversed-phase, and polar organic conditions, a suitable separation method can be efficiently developed. The protocols and workflow presented in this application note provide a robust starting point for researchers to achieve baseline separation of this compound stereoisomers, enabling accurate quantification and further characterization. Subsequent optimization of the most promising conditions will lead to a validated method suitable for routine analysis.

References

Protocols for the Stereoselective Synthesis of Stemospironine: An Application Note for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the stereoselective synthesis of (-)-stemospironine, a complex polycyclic alkaloid isolated from the leaves of Stemona japonica. This document outlines two prominent synthetic strategies, offering a comparative overview of their methodologies and key transformations.

The intricate molecular architecture of stemospironine, characterized by a unique spiro-fused γ-lactone and a perhydroazepine core, has made it a challenging target for total synthesis. The successful stereocontrolled construction of its multiple chiral centers is a testament to the ingenuity of modern synthetic organic chemistry. This note details the synthetic routes developed by the research groups of Williams and Alibés/Figueredo, providing protocols for their key stereoselective reactions.

Key Synthetic Strategies and Data Summary

Two principal strategies for the total synthesis of (-)-stemospironine are presented: the Williams synthesis, which relies on a Staudinger/aza-Wittig reaction and an iodine-induced cyclization, and the Alibés/Figueredo synthesis, which employs a 1,3-dipolar cycloaddition and an intramolecular Horner-Wadsworth-Emmons olefination. A summary of the key transformations and reported yields is provided in the table below for comparative analysis.

| Synthetic Approach | Key Reaction | Intermediate(s) | Reported Yield | Reference |

| Williams et al. | Staudinger / aza-Wittig Reaction | Azido-aldehyde to cyclic imine | Not explicitly stated for this step | [1][2] |

| Williams et al. | Iodine-induced Tandem Cyclization | Acyclic amino-alkene to pyrrolidino-butyrolactone | Not explicitly stated for this step | [1][2] |

| Alibés, Figueredo et al. | 1,3-Dipolar Cycloaddition | Nitrone and dipolarophile to isoxazolidine | ~60-70% | [3] |

| Alibés, Figueredo et al. | Intramolecular Horner-Wadsworth-Emmons Olefination | Keto-phosphonate to spiro-γ-lactone | ~65-75% | [3] |

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the stereoselective synthesis of (-)-stemospironine.

Protocol 1: Williams' Staudinger / aza-Wittig Reaction for Perhydroazepine Ring Formation[1][2]

This protocol describes the formation of the seven-membered perhydroazepine ring system via an intramolecular Staudinger reaction of an azide followed by an aza-Wittig cyclization with an aldehyde.

Materials:

-

Azido-aldehyde precursor

-

Triphenylphosphine (PPh₃)

-

Anhydrous Toluene

-

Anhydrous Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

To a solution of the azido-aldehyde in anhydrous toluene under an argon atmosphere, add triphenylphosphine (1.1 equivalents) in one portion.

-

Stir the reaction mixture at room temperature for 2 hours. The formation of the intermediate iminophosphorane can be monitored by TLC.

-

Heat the reaction mixture to 80 °C and stir for 12 hours to effect the intramolecular aza-Wittig cyclization.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the crude residue in anhydrous methanol and cool the solution to 0 °C.

-

Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes.

-

Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired perhydroazepine derivative.

Protocol 2: Williams' Iodine-Induced Tandem Cyclization for Pyrrolidino-Butyrolactone Formation[1][2]

This protocol outlines the construction of the vicinal pyrrolidine and butyrolactone rings through a stereoselective intramolecular capture of an intermediate aziridinium salt initiated by iodine.

Materials:

-

Acyclic amino-alkene precursor

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Acetonitrile (CH₃CN)

-

Anhydrous Sodium thiosulfate (Na₂S₂O₃)

-

Standard glassware

-

Silica gel for column chromatography

Procedure:

-

Dissolve the acyclic amino-alkene precursor and sodium bicarbonate (3.0 equivalents) in acetonitrile.

-

To this solution, add a solution of iodine (2.0 equivalents) in acetonitrile dropwise over 30 minutes at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the tetracyclic core of stemospironine.

Protocol 3: Alibés and Figueredo's 1,3-Dipolar Cycloaddition[3]

This protocol describes the diastereoselective construction of the core azabicyclic system via a 1,3-dipolar cycloaddition between a chiral nitrone and a dipolarophile.

Materials:

-

Chiral nitrone

-

Dipolarophile (e.g., an unsaturated ester)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an argon atmosphere, dissolve the chiral nitrone and the dipolarophile (1.2 equivalents) in anhydrous toluene.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel to separate the diastereomeric isoxazolidine products.

Protocol 4: Alibés and Figueredo's Intramolecular Horner-Wadsworth-Emmons Olefination[3]

This protocol details the formation of the characteristic spiro-γ-lactone of stemospironine through an intramolecular Horner-Wadsworth-Emmons reaction.

Materials:

-

Keto-phosphonate precursor

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

18-Crown-6

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

To a suspension of sodium hydride (1.5 equivalents) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of the keto-phosphonate precursor in anhydrous THF dropwise.

-

Add 18-crown-6 (0.1 equivalents) to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (-)-stemospironine.

Visualizing the Synthetic Workflows

To further elucidate the logical flow of these synthetic strategies, the following diagrams illustrate the key transformations.

Caption: Williams' synthetic workflow for (-)-stemospironine.

Caption: Alibés and Figueredo's synthetic workflow for (-)-stemospironine.

References

Application of 2D NMR for the Structural Confirmation of Stemonidine

Introduction

The structural elucidation of complex natural products is a cornerstone of drug discovery and chemical biology. Stemonidine, a member of the Stemona alkaloids, possesses a unique and intricate polycyclic framework. Confirming the precise stereochemistry and connectivity of such molecules is a challenging task that relies heavily on advanced spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for this purpose, providing detailed insights into the molecular structure through the correlation of nuclear spins.[1][2][3][4] This application note provides a detailed overview and generalized protocols for the application of 2D NMR experiments in the structural confirmation of this compound.

Principle

2D NMR spectroscopy disperses NMR signals into two frequency dimensions, which helps to resolve overlapping signals that are common in complex 1D spectra.[2][3][4] These experiments reveal correlations between different nuclei, either through chemical bonds (scalar coupling) or through space (dipolar coupling).[1] By systematically analyzing these correlations, a complete picture of the molecular structure can be assembled. The primary 2D NMR experiments utilized for the structural elucidation of organic molecules like this compound are:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.[5][6]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[5][6]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting different spin systems.[5][6]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining stereochemistry and conformation.[5]

Experimental Workflow for this compound Structure Confirmation

The process of confirming the structure of this compound using 2D NMR follows a logical progression, starting from simpler 1D experiments and moving to more complex 2D analyses.

Caption: General workflow for the structural elucidation of a natural product like this compound using 1D and 2D NMR techniques.

Data Presentation: Illustrative NMR Data for this compound

The following tables present hypothetical, yet plausible, ¹H and ¹³C NMR data for this compound for illustrative purposes. In a real research scenario, this data would be obtained from the experimental spectra.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |

| 1 | 75.2 | 3.85 | dd | 10.5, 4.0 | H-2, H-9a | C-2, C-3, C-9, C-9a |

| 2 | 30.1 | 1.95 | m | H-1, H-3 | C-1, C-3, C-4 | |

| 3 | 55.8 | 3.10 | ddd | 11.0, 5.5, 2.0 | H-2, H-4 | C-2, C-4, C-5, C-11c |

| 4 | 28.5 | 1.80 | m | H-3, H-5 | C-3, C-5, C-6 | |

| 5 | 45.3 | 2.50 | m | H-4, H-6 | C-4, C-6, C-7, C-11b | |

| 6 | 32.1 | 1.65 | m | H-5, H-7 | C-5, C-7, C-8 | |

| 7 | 68.9 | 4.15 | t | 7.5 | H-6, H-8 | C-6, C-8, C-9 |

| 8 | 35.4 | 2.10 | m | H-7, H-9 | C-7, C-9, C-9a | |

| 9 | 130.5 | 5.80 | d | 9.5 | H-8 | C-1, C-8, C-9a, C-10 |

| 9a | 50.2 | 2.90 | m | H-1, H-8, H-9 | C-1, C-9, C-10, C-11c | |

| 10 | 172.1 | - | - | - | - | - |

| 11 | 82.3 | 4.50 | d | 6.0 | H-11a | C-11a, C-11b, C-12 |

| 11a | 48.1 | 2.75 | m | H-11, H-11b | C-11, C-11b, C-11c, C-12 | |

| 11b | 42.6 | 2.25 | m | H-5, H-11a | C-5, C-11a, C-11c, C-12 | |

| 11c | 60.7 | 3.50 | dd | 8.0, 3.5 | H-3, H-9a | C-3, C-9a, C-11a, C-11b |

| 12 | 175.4 | - | - | - | - | - |

| 1' | 20.5 | 1.20 | d | 7.0 | H-2' | C-2', C-3' |

| 2' | 40.8 | 2.60 | m | H-1', H-3' | C-1', C-3', C-4' | |

| 3' | 25.1 | 1.50 | m | H-2', H-4' | C-2', C-4', C-5' | |

| 4' | 29.9 | 1.40 | m | H-3', H-5' | C-3', C-5' | |

| 5' | 65.3 | 3.95 | m | H-4' | C-3', C-4' |

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample concentration.

Sample Preparation

-

Dissolve the Sample: Accurately weigh approximately 1-5 mg of purified this compound and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆).

-

Transfer to NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.

-

Homogenize: Ensure the solution is homogeneous and free of any particulate matter.

2D NMR Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[7]

1. COSY (¹H-¹H Correlation Spectroscopy)

-

Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive sequence).

-

Acquisition Parameters:

-

Spectral Width (F2 and F1): 10-12 ppm.

-

Number of Points (F2): 2048.

-

Number of Increments (F1): 256-512.

-

Number of Scans: 2-8.

-

Relaxation Delay (d1): 1.5-2.0 s.

-

-

Processing:

-

Apply a sine-bell or squared sine-bell window function in both dimensions.

-

Zero-fill to at least 1024 points in F1.

-

Perform Fourier transform and phase correction.

-

2. HSQC (Heteronuclear Single Quantum Coherence)

-

Pulse Program: hsqcedetgpsp (or equivalent with multiplicity editing).

-

Acquisition Parameters:

-

Spectral Width (F2 - ¹H): 10-12 ppm.

-

Spectral Width (F1 - ¹³C): 150-200 ppm.

-

Number of Points (F2): 1024.

-

Number of Increments (F1): 256.

-

Number of Scans: 4-16.

-

Relaxation Delay (d1): 1.5 s.

-

¹J(CH) Coupling Constant: Optimized for ~145 Hz.

-

-

Processing:

-

Apply a squared sine-bell window function in both dimensions.

-

Zero-fill to 1024 points in F1.

-

Perform Fourier transform and phase correction.

-

3. HMBC (Heteronuclear Multiple Bond Correlation)

-

Pulse Program: hmbcgplpndqf (gradient-selected, long-range).

-

Acquisition Parameters:

-

Spectral Width (F2 - ¹H): 10-12 ppm.

-

Spectral Width (F1 - ¹³C): 200-220 ppm.

-

Number of Points (F2): 2048.

-

Number of Increments (F1): 512.

-

Number of Scans: 16-64.

-

Relaxation Delay (d1): 2.0 s.

-

Long-range Coupling Constant (ⁿJ(CH)): Optimized for 8-10 Hz.

-

-

Processing:

-

Apply a sine-bell window function in both dimensions.

-

Zero-fill to 1024 points in F1.

-

Perform Fourier transform and phase correction.

-

4. NOESY (Nuclear Overhauser Effect Spectroscopy)

-

Pulse Program: noesygpph (gradient-selected, phase-sensitive).

-

Acquisition Parameters:

-

Spectral Width (F2 and F1): 10-12 ppm.

-

Number of Points (F2): 2048.

-

Number of Increments (F1): 256-512.

-

Number of Scans: 8-32.

-

Relaxation Delay (d1): 2.0 s.

-

Mixing Time (d8): 300-800 ms (a range of mixing times may be necessary).

-

-

Processing:

-

Apply a squared sine-bell window function in both dimensions.

-

Zero-fill to 1024 points in F1.

-

Perform Fourier transform and phase correction.

-

Data Interpretation and Structure Confirmation

The systematic analysis of the 2D NMR spectra allows for the piecing together of the this compound structure.

Caption: The logical relationship between key 2D NMR experiments and the structural information derived for this compound.

-